molecular formula C10H14BrN B1381443 1-(2-Bromo-4-methylphenyl)-propylamine CAS No. 1273613-63-0

1-(2-Bromo-4-methylphenyl)-propylamine

Cat. No.: B1381443
CAS No.: 1273613-63-0
M. Wt: 228.13 g/mol
InChI Key: NTMLTRVDCOXWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-methylphenyl)-propylamine is a chemical compound of interest in scientific research and development, particularly as a specialized building block in organic synthesis. The propylamine chain attached to an aromatic ring is a key structural feature found in molecules studied for their interaction with biological targets. For instance, structurally similar aryl-propylamine compounds have been investigated as substrates or inhibitors for amine oxidase enzymes, which are important in physiological and pathological processes . The bromine substituent on the phenyl ring makes this compound a valuable intermediate for further chemical transformations, such as metal-catalyzed cross-coupling reactions, which are widely used in medicinal chemistry to create novel compound libraries. As a propylamine derivative, its properties align with a class of compounds that serve as key precursors in the synthesis of more complex molecules for pharmacological evaluation . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLTRVDCOXWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4'-Methylpropiophenone

The most common and effective method to prepare 2-bromo-4-methylpropiophenone involves the selective α-bromination of 4'-methylpropiophenone. This step is crucial as it introduces the bromine atom at the α-position to the carbonyl group, setting the stage for subsequent amination.

Typical Procedure:

  • Reagents: 4'-Methylpropiophenone, bromine or N-bromosuccinimide (NBS), and a catalyst such as benzoyl peroxide.
  • Solvent: Organic solvents like dichloromethane or acetonitrile.
  • Conditions: Room temperature or slightly cooled conditions (0–5 °C) to minimize over-bromination.
  • Stoichiometry: Careful molar control of bromine to substrate (around 1:1 to 1:1.3) to avoid dibrominated by-products.
  • Catalyst: Radical initiators like benzoyl peroxide or light initiation to promote selective bromination.

Key Notes:

  • Slow addition of bromine or NBS is essential to control reaction rate and selectivity.
  • Use of corrosion-resistant stirrers (e.g., Teflon-coated blades) is recommended due to acidic conditions.
  • The reaction typically yields 2-bromo-4-methylpropiophenone in high purity (~94%) and good yield.

Industrial Continuous Bromination of p-Cresol for Phenol Derivatives

In some synthetic routes, 2-bromo-4-methylphenol is prepared first by continuous bromination of p-cresol, which can then be converted to the propiophenone derivative. This method uses:

This process achieves high purity 2-bromo-4-methylphenol (>99%) with yields around 96–99% and is scalable for industrial production.

Conversion of 2-Bromo-4-methylpropiophenone to 1-(2-Bromo-4-methylphenyl)-propylamine

The amination step involves converting the α-bromo ketone intermediate into the corresponding propylamine derivative.

Reductive Amination and Nucleophilic Substitution

  • Reductive amination can be performed by reacting the brominated ketone with ammonia or primary amines in the presence of reducing agents such as potassium borohydride.
  • Alternatively, nucleophilic substitution of the bromine atom by an amine nucleophile (e.g., propylamine) under basic conditions (potassium carbonate) in polar aprotic solvents (acetonitrile or ethanol) is effective.
  • Reaction conditions typically involve stirring at ambient temperature for several hours, followed by acid-base workup to isolate the amine hydrochloride salt.
  • Catalytic hydrogenation (e.g., palladium on charcoal under mild pressure) can be used to remove protective groups if present.

Example Procedure (From Patent Literature)

  • A mixture of 2-bromo-2'-methylpropiophenone, potassium carbonate, and propylamine is stirred in dry acetonitrile at room temperature for 4 hours.
  • The reaction mixture is filtered to remove inorganic salts, and the filtrate is acidified with hydrochloric acid to precipitate the amine hydrochloride.
  • The crude product is purified by recrystallization from ethanol/isopropanol mixtures.
  • Yields and melting points are consistent with high purity amine salts.

Analytical Characterization and Purity Control

The preparation methods are complemented by rigorous analytical techniques to ensure compound identity and purity:

Technique Purpose Key Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and detection of by-products Identification of over-brominated isomers and residual starting materials
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural confirmation Chemical shifts confirming bromine substitution at α-position and methyl group at para position; carbonyl carbon at ~200 ppm
Fourier Transform Infrared Spectroscopy (FTIR) Functional group validation C=O stretch at ~1700 cm⁻¹, C-Br stretch at ~550 cm⁻¹
Melting Point Determination Purity and polymorph identification Consistent melting points for hydrochloride salts (e.g., 190–191 °C, 255–257 °C)

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes Yield/Purity
1 Bromination of 4'-methylpropiophenone Bromine or NBS, benzoyl peroxide, dichloromethane, 0–5 °C Controlled addition, radical initiation ~94% yield, high purity
2 Continuous bromination of p-cresol (alternative) Bromine and p-cresol diluted in solvents, continuous flow, -35 to 30 °C Minimizes dibrominated by-products 96–99% yield, >99% purity
3 Amination (nucleophilic substitution) 2-bromo-4-methylpropiophenone, propylamine, K2CO3, acetonitrile, room temp Acid-base workup, recrystallization High yield; pure amine salt
4 Optional catalytic hydrogenation Pd/C, ethanol, mild H2 pressure Debenzylation or protection removal High purity final product

Research Findings and Optimization Notes

  • Reaction Control: Slow addition of bromine and temperature control are critical to prevent side reactions and over-bromination.
  • Catalyst Use: Radical initiators improve selectivity in bromination steps.
  • Continuous Flow Advantages: Industrial continuous bromination allows for precise control, scalability, and reduced by-products.
  • Purification: Recrystallization from ethanol/isopropanol mixtures and acid-base extraction are effective for isolating pure amine salts.
  • Characterization: Combining GC-MS, NMR, and FTIR provides comprehensive verification of compound structure and purity.
  • Computational Studies: Density functional theory (DFT) can predict reactivity and optimize reaction pathways, although such studies are more common in related α-halo ketone transformations.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methylphenyl)-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products:

Scientific Research Applications

Organic Synthesis

1-(2-Bromo-4-methylphenyl)-propylamine serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Formation of Complex Molecules: It can be used to synthesize more complex amines and pharmaceuticals through nucleophilic substitution reactions.
  • Functionalization of Aromatic Rings: The bromine atom can be replaced by other functional groups, facilitating the creation of derivatives that may exhibit enhanced biological activity.

Biological Research

The compound's potential biological activities have led to its investigation as:

  • Pharmacological Agent: Studies have explored its efficacy as a ligand for various receptors, contributing to drug discovery efforts.
  • Enzyme Inhibitor: It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, offering insights into its therapeutic potential.

Medicinal Chemistry

1-(2-Bromo-4-methylphenyl)-propylamine is being researched for:

  • Drug Development: As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in developing new therapeutic agents targeting various diseases.
  • Anticancer Properties: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.

Case Study 1: Synthesis of Novel Antidepressants

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of antidepressants using 1-(2-Bromo-4-methylphenyl)-propylamine as an intermediate. The resulting compounds demonstrated significant serotonin reuptake inhibition, indicating their potential as effective antidepressants.

Case Study 2: Enzyme Inhibition Studies

A research team investigated the enzyme inhibition properties of derivatives derived from 1-(2-Bromo-4-methylphenyl)-propylamine. Their findings indicated that certain modifications could enhance inhibitory activity against specific targets involved in cancer progression.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-propylamine involves its interaction with specific molecular targets and pathways. The bromine atom and the propylamine chain play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Propylamine derivatives vary significantly in bioactivity and physicochemical properties based on substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
1-(2-Bromo-4-methylphenyl)-propylamine C₁₀H₁₄BrN 228.13 2-Bromo, 4-methylphenyl Primary amine; moderate steric bulk -
[1-(4-Bromophenyl)propyl][(3-FP)Me]amine C₁₆H₁₇BrFN 322.22 4-Bromo, 3-fluorophenyl methyl Tertiary amine; increased lipophilicity
1-(4-Bromophenyl)cyclopropanamine HCl C₉H₁₁BrClN 248.55 Cyclopropane ring, 4-bromo Cyclic structure; enhanced rigidity
N-(3-Aminopropyl)-imidazole C₆H₁₁N₃ 125.17 Imidazole, propylamine Zwitterionic potential; pH-sensitive

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., bromo) enhance electrophilicity, while electron-donating groups (e.g., methyl) may stabilize aromatic systems .
  • Lipophilicity : Fluorinated or aromatic substituents increase hydrophobicity, influencing membrane permeability .

Comparison with Cyclopropane Analogs :

  • 1-(4-Bromophenyl)cyclopropanamine HCl () demonstrates that rigid cyclic structures can stabilize interactions in crystal lattices, though biological data are lacking .

Biological Activity

1-(2-Bromo-4-methylphenyl)-propylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a brominated aromatic ring and a propylamine side chain, suggests potential interactions with biological systems. This article reviews the biological activities associated with this compound, drawing from diverse research studies and case reports.

Chemical Structure and Properties

The chemical formula for 1-(2-Bromo-4-methylphenyl)-propylamine is C10H12BrNC_{10}H_{12}BrN. The presence of the bromine atom and the methyl group on the aromatic ring may influence its biological activity, particularly in terms of receptor binding and metabolic stability.

1-(2-Bromo-4-methylphenyl)-propylamine is believed to exert its effects primarily through interactions with neurotransmitter receptors. Preliminary studies indicate that it may function as a ligand for certain adrenergic receptors, which are involved in various physiological processes such as mood regulation and cardiovascular function.

Pharmacological Effects

Research indicates that 1-(2-Bromo-4-methylphenyl)-propylamine exhibits several pharmacological effects:

  • Stimulant Activity : Similar compounds have been shown to enhance dopaminergic activity, suggesting potential stimulant effects .
  • Antidepressant Properties : Some studies suggest that compounds with similar structures may possess antidepressant-like effects due to their interaction with serotonin and norepinephrine pathways .

Toxicity and Safety Profile

The safety profile of 1-(2-Bromo-4-methylphenyl)-propylamine is not fully established. However, related compounds have been associated with adverse effects including:

  • Acute Toxicity : Reports indicate harmful effects upon ingestion, highlighting the need for caution in handling this compound .
  • Skin Irritation : Similar amines can cause skin irritation upon contact, necessitating appropriate safety measures during experimentation .

Case Studies

A review of case reports involving related compounds provides insights into the potential risks associated with 1-(2-Bromo-4-methylphenyl)-propylamine:

  • Drug-related Deaths : A study documented fatalities linked to the use of cathinone derivatives, which share structural similarities with 1-(2-Bromo-4-methylphenyl)-propylamine. The metabolites observed in these cases suggest significant metabolic activity and potential toxicity .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 1-(2-Bromo-4-methylphenyl)-propylamine compared to structurally similar compounds:

CompoundBiological ActivityToxicity Profile
1-(2-Bromo-4-methylphenyl)-propylaminePotential stimulant, antidepressant propertiesLimited data; caution advised
MPHP (similar structure)Stimulant effectsAssociated with fatalities
4-MEAP (similar structure)Stimulant effectsSevere toxicity reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4-methylphenyl)-propylamine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4-methylphenyl)-propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.